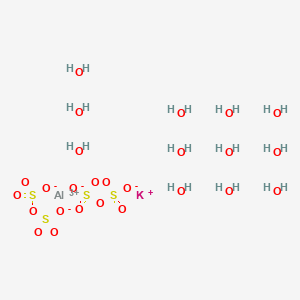
Aluminum;potassium;sulfonato sulfate;dodecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a double sulfate of aluminum and potassium and is commonly found in its dodecahydrate form. This compound is widely used in various industries due to its unique properties, such as its ability to form large, transparent crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium alum can be synthesized through several methods:
Natural Alunite Processing: Alunite is roasted in a furnace, followed by crystallization to obtain potassium alum.
Bauxite Method: Bauxite is treated with sulfuric acid to produce aluminum sulfate, which is then reacted with potassium sulfate to form potassium alum.
Recrystallization: Crude alum is dissolved in boiling water, evaporated, and crystallized to obtain pure potassium alum.
Industrial Production Methods
In industrial settings, potassium alum is produced by dissolving aluminum sulfate and potassium sulfate in water, followed by crystallization. The solution is then cooled to form large, transparent crystals of potassium alum .
Chemical Reactions Analysis
Types of Reactions
Potassium alum undergoes several types of chemical reactions:
Dehydration: When heated, potassium alum loses its water of crystallization and becomes anhydrous.
Hydrolysis: In aqueous solutions, potassium alum can hydrolyze to form aluminum hydroxide and sulfuric acid.
Precipitation: Potassium alum can precipitate various metal ions from solutions, forming insoluble metal sulfates.
Common Reagents and Conditions
Dehydration: Heating at temperatures around 200°C.
Hydrolysis: Occurs in aqueous solutions at room temperature.
Precipitation: Involves mixing with metal ion solutions under acidic conditions.
Major Products Formed
Anhydrous Potassium Alum: Formed by heating potassium alum.
Aluminum Hydroxide and Sulfuric Acid: Formed during hydrolysis.
Insoluble Metal Sulfates: Formed during precipitation reactions.
Scientific Research Applications
Potassium alum has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in ammonia synthesis.
Biology: Employed in the preparation of Mayer’s hematoxylin solution for staining biological tissues.
Medicine: Utilized as an astringent and antiseptic in various medical formulations.
Industry: Applied in water purification, leather tanning, dyeing, and as a fireproofing agent for textiles.
Mechanism of Action
Potassium alum exerts its effects through several mechanisms:
Astringent Action: Induces coagulation in superficial tissue layers, forming a crust that helps stop bleeding.
Antiseptic Action: Neutralizes charges on plasma proteins, causing blood to coagulate and reducing inflammation.
Precipitation: Forms insoluble compounds with metal ions, aiding in water purification.
Comparison with Similar Compounds
Potassium alum is unique compared to other similar compounds due to its specific properties and applications:
Ammonium Alum (NH₄Al(SO₄)₂·12H₂O): Similar in structure but contains ammonium instead of potassium.
Sodium Alum (NaAl(SO₄)₂·12H₂O): Contains sodium instead of potassium.
Chromium Potassium Sulfate (KCr(SO₄)₂·12H₂O): Contains chromium instead of aluminum.
Potassium alum stands out due to its wide range of applications, particularly in water purification, medicine, and industry .
Properties
Molecular Formula |
AlH24KO26S4 |
|---|---|
Molecular Weight |
634.5 g/mol |
IUPAC Name |
aluminum;potassium;sulfonato sulfate;dodecahydrate |
InChI |
InChI=1S/Al.K.2H2O7S2.12H2O/c;;2*1-8(2,3)7-9(4,5)6;;;;;;;;;;;;/h;;2*(H,1,2,3)(H,4,5,6);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 |
InChI Key |
VRWPMYDASNWZRX-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)OS(=O)(=O)[O-].[O-]S(=O)(=O)OS(=O)(=O)[O-].[Al+3].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





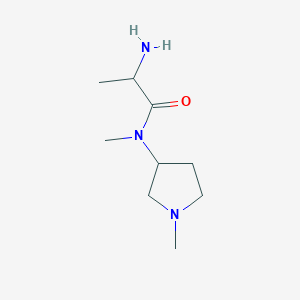
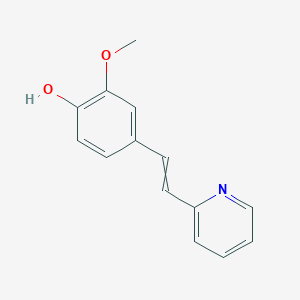
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
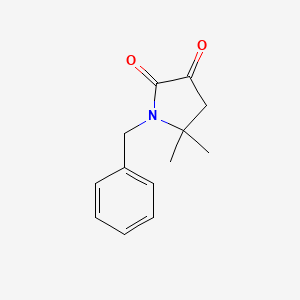
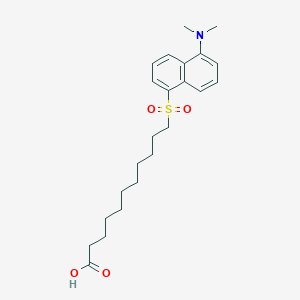
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
